molecular formula C18H25ClN2O3S B560151 K145 hydrochloride

K145 hydrochloride

Numéro de catalogue: B560151
Poids moléculaire: 384.9 g/mol
Clé InChI: HADFDMGQKBGVAV-NKBLJONXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Context of Sphingolipid Metabolism and Signaling Cascades

Sphingolipids, characterized by their sphingoid backbone, are integral components of cell membranes and act as signaling molecules that influence a broad spectrum of cellular functions frontiersin.orgresearchgate.netscispace.com. The metabolism of sphingolipids involves a complex network of enzymes and pathways, with ceramide serving as a central precursor researchgate.netgenome.jp. Ceramide can be synthesized de novo or derived from the breakdown of complex sphingolipids. Subsequently, ceramide is converted to sphingosine, which is then phosphorylated by sphingosine kinases (SphK1 and SphK2) to generate sphingosine-1-phosphate (S1P) genome.jp. S1P acts as a critical signaling lipid, influencing processes such as cell proliferation, survival, migration, and inflammation, often through interactions with G protein-coupled receptors (GPCRs) genome.jpfrontiersin.org. The balance between sphingolipids like ceramide and S1P, often referred to as the "sphingolipid rheostat," is vital for maintaining cellular homeostasis, with alterations contributing to various disease pathologies scispace.comoncotarget.com.

Multifaceted Roles of Sphingosine Kinase 2 (SphK2) in Cellular Homeostasis and Pathophysiology

Sphingosine kinase 2 (SphK2) is a key enzyme in the sphingolipid metabolic pathway, catalyzing the conversion of sphingosine to S1P uniprot.orguniprot.orgnih.gov. Unlike SphK1, which is primarily associated with cell survival and proliferation, SphK2 exhibits a more complex and often opposing role. SphK2 is localized in various cellular compartments, including the nucleus, endoplasmic reticulum, and mitochondria, where it influences distinct cellular processes oncotarget.comuniprot.org. In the nucleus, SphK2 interacts with histone deacetylases (HDACs), modulating gene expression through histone acetylation, and may inhibit DNA synthesis and cell cycle progression oncotarget.comuniprot.org. In mitochondria, SphK2 is important for cytochrome-c oxidase assembly and mitochondrial respiration uniprot.orguniprot.org. Furthermore, SphK2 has been implicated in promoting cell-cycle arrest and apoptosis in many cell types, potentially through mechanisms involving the enhancement of cyclin-dependent kinase inhibitors nih.gov. Dysregulation of SphK2 activity is associated with various pathological conditions, including cancer, neurodegeneration, and metabolic disorders, making it a significant therapeutic target nih.gov.

Identification and Characterization of K145 Hydrochloride as a Selective SphK2 Inhibitor

This compound, chemically known as 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione, has been identified and characterized as a potent and selective inhibitor of SphK2 plos.orgmedchemexpress.comcaymanchem.combiocrick.commedchemexpress.comtargetmol.combocsci.comnih.gov. Biochemical assays using recombinant enzymes have established this compound's efficacy in inhibiting SphK2 activity with an IC50 value of 4.3 µM plos.orgmedchemexpress.comcaymanchem.combiocrick.commedchemexpress.comtargetmol.combocsci.com. Crucially, this compound demonstrates significant selectivity, showing no inhibition of SphK1 at concentrations up to 10 µM plos.orgmedchemexpress.comcaymanchem.combiocrick.commedchemexpress.comtargetmol.com. Further studies using molecular modeling and docking analyses support the notion that K145 favorably binds to the sphingosine binding pocket of SphK2, consistent with its observed biochemical activity plos.org. Additional selectivity profiling revealed that K145 does not significantly inhibit ceramide kinase (CERK) or a panel of other protein kinases, reinforcing its specificity for SphK2 plos.orgmedchemexpress.com.

In cellular studies using human leukemia U937 cells, this compound was found to accumulate within the cells and effectively suppress intracellular S1P levels by inhibiting SphK2 activity plos.orgbocsci.comnih.gov. This inhibition of SphK2 by K145 also led to a reduction in the phosphorylation of FTY720, a known substrate of SphK2, further confirming its specificity plos.org. This compound has also demonstrated the ability to inhibit the growth of U937 cells and induce apoptosis, indicating its potential as an anticancer agent plos.orgmedchemexpress.combocsci.comnih.gov. Moreover, K145 has been shown to modulate downstream signaling pathways, including the inhibition of ERK and Akt phosphorylation medchemexpress.combocsci.comnih.gov. In vivo studies have further supported its therapeutic potential, with K145 demonstrating significant anti-tumor activity in U937 xenograft models via both intraperitoneal and oral administration plos.orgcaymanchem.combocsci.comnih.gov. K145 has also shown promise in combination therapy, synergizing with proteasome inhibitors like bortezomib to overcome drug resistance in myeloma models nih.gov.

Table 1: Biochemical Characterization of this compound

EnzymeIC50 (µM)Ki (µM)Selectivity (vs. SphK1)Reference(s)
SphK24.36.4>10 µM (inactive) plos.orgmedchemexpress.comcaymanchem.combiocrick.commedchemexpress.comtargetmol.combocsci.com
SphK1>10N/AN/A plos.orgmedchemexpress.comcaymanchem.combiocrick.commedchemexpress.comtargetmol.com
CERKNo significant inhibition (at 10 µM)N/AN/A plos.orgmedchemexpress.com

Table 2: Cellular Effects of this compound in U937 Cells

EffectConcentrationDurationKey FindingReference(s)
SphK2 Inhibition10 µMN/AInhibits SphK2 activity, suppresses S1P levels plos.orgbocsci.comnih.gov
FTY720 PhosphorylationN/AN/AInhibited plos.org
Cell Growth InhibitionDose-dependent24-72 hoursSignificantly inhibits U937 cell growth plos.orgmedchemexpress.combocsci.comnih.gov
Apoptosis Induction10 µM24 hoursSignificantly induces apoptosis plos.orgmedchemexpress.combocsci.comnih.gov
ERK/Akt Phosphorylation4-8 µM3 hoursDecreased phosphorylation medchemexpress.combocsci.comnih.gov
In Vivo Tumor Growth (U937)50 mg/kg (oral)15 daysSignificantly inhibits tumor growth in nude mice plos.orgcaymanchem.com

Propriétés

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S.ClH/c1-2-3-13-23-15-9-7-14(8-10-15)5-4-6-16-17(21)20(12-11-19)18(22)24-16;/h6-10H,2-5,11-13,19H2,1H3;1H/b16-6-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADFDMGQKBGVAV-NKBLJONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CCC=C2C(=O)N(C(=O)S2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)CC/C=C\2/C(=O)N(C(=O)S2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Insights into K145 Hydrochloride Activity

Enzymatic Inhibition Profile of K145 Hydrochloride

The precise targeting of specific enzymes is crucial for understanding the therapeutic potential of small molecules. This compound demonstrates a well-defined enzymatic inhibition profile, primarily centered around the sphingosine kinase family.

Substrate-Competitive Inhibition Kinetics of Sphingosine Kinase 2

This compound has been characterized as a selective inhibitor of Sphingosine Kinase 2 (SphK2) targetmol.commedchemexpress.commedchemexpress.commedkoo.comcaymanchem.comtargetmol.comglpbio.commedchemexpress.combiomol.comambeed.comsigmaaldrich.comnih.govplos.org. Biochemical assays have established its inhibitory potency against SphK2 with an IC50 value of 4.3 µM targetmol.commedchemexpress.commedchemexpress.commedkoo.comcaymanchem.comtargetmol.commedchemexpress.combiomol.comsigmaaldrich.complos.orgselleckchem.com. Further kinetic studies, including Lineweaver-Burk analysis, have revealed a Ki value of 6.4 µM for SphK2 targetmol.commedchemexpress.commedchemexpress.comcaymanchem.comtargetmol.comglpbio.commedchemexpress.combiomol.comsigmaaldrich.complos.orgselleckchem.com. These analyses also indicated that this compound acts as a substrate-competitive inhibitor, meaning it competes with the natural substrate, sphingosine, for binding to the enzyme's active site targetmol.complos.org.

Table 1: Enzymatic Inhibition Profile of this compound

Target EnzymeIC50 (µM)Ki (µM)Inhibition TypeSelectivity Reference
Sphingosine Kinase 24.36.4Substrate-competitiveSelective
Sphingosine Kinase 1>10Not determinedNot applicableInactive

Note: IC50 and Ki values are typically derived from in vitro biochemical assays. Specific experimental conditions may lead to variations.

Differential Selectivity against Sphingosine Kinase 1 and Other Kinases

A key characteristic of this compound's pharmacological profile is its high selectivity. It has been consistently reported to be inactive against Sphingosine Kinase 1 (SphK1) medchemexpress.commedchemexpress.commedkoo.comcaymanchem.comtargetmol.comglpbio.commedchemexpress.commedchemexpress.comabmole.com, with reported IC50 values exceeding 10 µM or showing no inhibition at concentrations up to 10 µM medkoo.comcaymanchem.complos.org. Furthermore, this compound does not exhibit significant inhibitory activity against a panel of other common protein kinases medchemexpress.commedchemexpress.commedkoo.comcaymanchem.comtargetmol.comglpbio.com or enzymes involved in ceramide metabolism, such as ceramide kinase (CERK) and ceramide synthase, even at higher concentrations sigmaaldrich.com.

However, one study using the Cellular Thermal Shift Assay (CETSA) reported that K145, along with another SphK2-selective inhibitor (ABC294640), was observed to target and stabilize SphK1 protein, a finding that contrasts with other reports of inactivity against SphK1 tandfonline.com. Despite this isolated observation, the overwhelming consensus from multiple independent sources points to this compound's pronounced selectivity for SphK2 over SphK1 and other kinases medchemexpress.commedchemexpress.commedkoo.comcaymanchem.comtargetmol.comglpbio.commedchemexpress.commedchemexpress.comabmole.com.

Molecular Mechanisms of Cellular Action

Beyond its direct enzymatic inhibition, this compound exerts its cellular effects through modulation of intracellular signaling pathways and cellular processes.

Modulation of Sphingosine-1-Phosphate (S1P) Levels

Sphingosine kinases are responsible for the phosphorylation of sphingosine to produce Sphingosine-1-Phosphate (S1P), a critical bioactive lipid involved in numerous cellular functions plos.org. This compound has been shown to accumulate within U937 cells targetmol.comglpbio.com and, in line with its SphK2 inhibitory activity, leads to a suppression of total cellular S1P levels targetmol.commedchemexpress.comtargetmol.complos.org. Specifically, treatment with 10 µM K145 was reported to decrease cellular S1P without significantly affecting ceramide levels medchemexpress.comtargetmol.com.

Conversely, a study investigating the effects of various sphingosine kinase inhibitors reported that K145, contrary to the majority of findings, caused significant increases in cellular S1P and dihydrosphingosine-1-phosphate (dhS1P) levels in Chang, HepG2, and HUVEC cells nih.govfu-berlin.de. This study also suggested that K145 might influence dihydroceramide desaturase (DEGS) activity nih.govfu-berlin.de. While this conflicting observation warrants further investigation, the predominant understanding based on multiple sources is that this compound reduces cellular S1P levels by inhibiting SphK2 targetmol.commedchemexpress.comtargetmol.complos.org.

Table 2: Cellular Effects of this compound on Signaling and S1P Levels (U937 Cells)

Cellular ParameterTreatment ConditionsEffect ObservedReference(s)
Cellular S1P Levels10 µM, 24 hoursDecreased medchemexpress.comtargetmol.com
ERK Phosphorylation4-8 µM, 3 hoursDecreased targetmol.commedchemexpress.comtargetmol.commedchemexpress.com
Akt Phosphorylation4-8 µM, 3 hoursDecreased targetmol.commedchemexpress.comtargetmol.commedchemexpress.com
Cellular Apoptosis Induction10 µM, 24 hoursSignificantly induced medchemexpress.commedchemexpress.comtargetmol.commedchemexpress.com
Cell Growth Inhibition0-10 µM, 24-72 hoursSignificantly inhibited in a concentration-dependent manner medchemexpress.commedchemexpress.comtargetmol.commedchemexpress.com

Note: Cellular effects are often studied in specific cell lines, such as U937 cells, and may vary in other cell types or under different experimental conditions.

Impact on Intracellular Signaling Pathways: ERK and Akt Phosphorylation

This compound has a notable impact on key intracellular signaling pathways, specifically affecting the phosphorylation status of Extracellular signal-regulated kinase (ERK) and Protein kinase B (Akt). Studies have demonstrated that treatment with K145, typically at concentrations of 4-8 µM for 3 hours in U937 cells, leads to a decrease in the phosphorylation of both ERK and Akt targetmol.commedchemexpress.comtargetmol.commedchemexpress.com. This inhibition of ERK and Akt phosphorylation has been proposed as a mechanism contributing to the observed cellular effects of K145, including its anti-proliferative and apoptotic activities targetmol.com.

Induction of Cellular Apoptosis

A significant cellular outcome of this compound treatment is the induction of apoptosis, or programmed cell death targetmol.commedchemexpress.commedchemexpress.commedkoo.comtargetmol.comglpbio.commedchemexpress.com. In U937 cells, treatment with 10 µM K145 for 24 hours has been shown to significantly induce apoptosis medchemexpress.commedchemexpress.comtargetmol.commedchemexpress.com. This apoptotic effect, along with the inhibition of cell growth, is considered a primary mechanism by which this compound exerts its anti-cancer potential targetmol.commedkoo.complos.org. The observed reduction in ERK and Akt phosphorylation may play a role in mediating these pro-apoptotic effects targetmol.com.

Compound Name List:

this compound

Sphingosine Kinase 2 (SphK2)

Sphingosine Kinase 1 (SphK1)

Extracellular signal-regulated kinase (ERK)

Protein kinase B (Akt)

Sphingosine-1-Phosphate (S1P)

Ceramide Kinase (CERK)

Ceramide Synthase

Dihydrosphingosine-1-Phosphate (dhS1P)

Dihydroceramide Desaturase (DEGS)

FTY720

DMS (N,N-dimethylsphingosine)

ABC294640

PF-543

SKI-II

SLM6031434

5c

SKI-V

SKI-5 C

SKI-I

API-2

FoxO1

PEPCK

G6Pase

Unforeseen On-Target and Off-Target Effects on Sphingolipid Metabolism

Sphingolipids are a diverse class of lipids crucial for cellular signaling, membrane structure, and various physiological processes, including cell growth, differentiation, and apoptosis. Sphingosine kinases (SphKs), particularly SphK1 and SphK2, are central enzymes in this pathway, catalyzing the phosphorylation of sphingosine and dihydrosphingosine to produce sphingosine 1-phosphate (S1P) and dihydrosphingosine 1-phosphate (dhS1P), respectively. These bioactive lipids act as signaling molecules with profound effects on cellular fate. While SphK inhibitors are developed to modulate these pathways, studies on this compound have uncovered unanticipated consequences on the broader sphingolipidome.

Alterations in Dihydrosphingosine 1-Phosphate (dhS1P) and S1P Levels

This compound is recognized as a selective inhibitor of SphK2, with a reported inhibition constant (Ki) of 6.4 µM and an IC50 of 4.3 µM for human recombinant SphK2, while showing minimal activity against SphK1 caymanchem.commedchemexpress.eu. Typically, SphK inhibitors are expected to reduce intracellular levels of S1P and dhS1P by blocking their synthesis. However, studies investigating this compound, alongside other SphK inhibitors like ABC294640, have revealed a contrary effect: a significant, dose-dependent increase in both dhS1P and S1P levels across various cell lines researchgate.netfu-berlin.denih.govnih.gov.

This observed elevation in dhS1P and S1P is particularly noteworthy as it persists even in SphK1-deficient cells, suggesting that compensatory upregulation of SphK1 is not the primary driver for these increased levels researchgate.netfu-berlin.denih.govnih.gov. Mechanistic investigations point towards this compound affecting sphingolipid de novo synthesis pathways. Specifically, it has been identified as a target that influences the activity of enzymes involved in the early stages of this pathway, including 3-ketodihydrosphingosine reductase and dihydroceramide desaturase fu-berlin.denih.govnih.gov. The increase in dihydrosphingosine (dhSph) levels, a precursor to dhS1P, has also been observed, further supporting an impact on the upstream synthesis of these phosphorylated sphingolipids nih.gov.

Table 1: Observed Effects of this compound on Sphingolipid Levels

Sphingolipid IntermediateObserved Effect of this compoundNotes
Dihydrosphingosine 1-Phosphate (dhS1P)Dose-dependent increaseContrary to expected reduction from SphK2 inhibition; observed in multiple cell lines, including SphK1-deficient cells researchgate.netfu-berlin.denih.govnih.gov.
Sphingosine 1-Phosphate (S1P)Dose-dependent increaseContrary to expected reduction from SphK2 inhibition; observed in multiple cell lines, including SphK1-deficient cells researchgate.netfu-berlin.denih.govnih.gov.
Dihydrosphingosine (dhSph)Increase observed (with ABC294640)Suggests impact on upstream synthesis pathways nih.gov.

Influence on Dihydroceramide Desaturase Activity

Further mechanistic studies have illuminated that this compound, in addition to its effects on SphK2, also impacts the activity of dihydroceramide desaturase (DES), an enzyme critical for converting dihydroceramides into ceramides researchgate.netfu-berlin.denih.govnih.govnih.gov. Research indicates that K145, along with other SphK inhibitors, influences DES activity researchgate.netfu-berlin.denih.gov. Specifically, K145 has been shown to significantly inhibit DES activity in a dose-dependent manner in certain cellular contexts fu-berlin.de. This inhibition of DES is implicated as a key mechanism contributing to the observed increases in dhS1P and S1P levels, as it affects the flow of substrates through the sphingolipid de novo synthesis pathway fu-berlin.denih.govnih.gov.

The precise molecular interaction of this compound with dihydroceramide desaturase, beyond its role as a target enzyme in the de novo synthesis pathway, is an area of ongoing investigation. However, its demonstrated ability to inhibit DES activity highlights a significant off-target effect that contributes to the complex alterations in the sphingolipid profile.

Table 2: Influence of this compound on Dihydroceramide Desaturase (DES) Activity

Enzyme TargetObserved Effect of this compoundNotes
Dihydroceramide Desaturase (DES)Significant inhibitionDose-dependent inhibition observed in specific cell lines fu-berlin.de. This inhibition is linked to increased dhS1P and S1P levels by affecting de novo synthesis fu-berlin.denih.govnih.gov.

Implications for Cellular Sphingolipidome Profiling in Research Methodologies

The multifaceted effects of this compound on sphingolipid metabolism, including the unexpected increase in dhS1P and S1P levels and the inhibition of dihydroceramide desaturase, underscore a critical consideration for researchers. Studies investigating the impact of SphK inhibitors have concluded that "none of the seven SphK inhibitors tested was free of unexpected on-target and/or off-target effects" fu-berlin.denih.govnih.govresearchgate.net. This lack of complete specificity means that the use of this compound in experimental settings can significantly alter the cellular sphingolipidome in ways that may not be directly related to its primary intended mechanism of SphK2 inhibition.

List of Compounds Mentioned:

this compound

Sphingosine kinase 2 (SphK2)

Sphingosine kinase 1 (SphK1)

Dihydrosphingosine 1-phosphate (dhS1P)

Sphingosine 1-phosphate (S1P)

Dihydroceramide Desaturase (DES)

Dihydroceramide Desaturase 1 (DES1)

3-ketodihydrosphingosine reductase

N,N-dimethylsphingosine

PF-543

SKI-II

SLM6031434

5c

ABC294640 (opaganib)

Dexamethasone

Sphingosine (Sph)

Dihydrosphingosine (dhSph)

Ceramide (Cer)

Dihydroceramide (dhCer)

Preclinical Efficacy Studies of K145 Hydrochloride in Disease Models

Anticancer Efficacy Investigations

K145 hydrochloride has been the subject of targeted studies to evaluate its effectiveness against cancer. plos.org As a selective inhibitor of SphK2, it has demonstrated notable anticancer activity. invivochem.commedkoo.com The compound functions as a substrate-competitive inhibitor for SphK2, with a reported half-maximal inhibitory concentration (IC50) of 4.3 µM and an inhibitory constant (Ki) of 6.4 µM. amerigoscientific.commedchemexpress.comtargetmol.com It shows selectivity for SphK2 over SphK1. invivochem.comamerigoscientific.com

Laboratory studies using human leukemia U937 cells have been crucial in characterizing the cellular effects of this compound. plos.org Research confirmed that K145 accumulates within U937 cells, where it suppresses sphingosine-1-phosphate (S1P) levels and inhibits SphK2 activity. invivochem.comtargetmol.com These actions are linked to the downstream inhibition of the ERK and Akt signaling pathways, which are critical for cell survival and proliferation. invivochem.complos.org

Treatment of U937 leukemia cells with this compound resulted in a significant reduction in cell viability in a manner dependent on the concentration. medchemexpress.com Studies showed that exposing U937 cells to this compound at concentrations ranging from 0 to 10 µM for 24 to 72 hours led to considerable, concentration-dependent inhibition of cell growth. invivochem.commedchemexpress.com

Table 1: In Vitro Proliferation Inhibition of U937 Cells by this compound

Treatment Group Concentration (µM) Duration (hours) Observed Effect

This compound has been shown to induce apoptosis, or programmed cell death, in U937 leukemia cells. plos.orgmedkoo.comtargetmol.com Treatment with a 10 µM concentration of K145 for 24 hours resulted in a considerable increase in apoptosis. invivochem.commedchemexpress.com Further investigation revealed that the compound specifically induces late-stage apoptosis in this cell line. amerigoscientific.com

Table 2: In Vitro Apoptotic Effects of this compound on U937 Cells

Treatment Group Concentration (µM) Duration (hours) Observed Effect

The antitumor efficacy of this compound was further validated in living animal models, demonstrating its potential as a systemically administered anticancer agent. plos.org

In preclinical mouse models, this compound significantly inhibited the growth of tumors derived from U937 cells. plos.org Nude mice with established U937 xenografts treated with this compound showed a dramatic slowing of tumor growth. invivochem.com Studies have reported that K145 exhibits in vivo anti-tumor activity comparable to the established agent tamibarotene in this xenograft model. medkoo.comallgenbio.com One study quantified the tumor growth inhibition (TGI) value at 44.2%. amerigoscientific.com

Table 3: In Vivo Antitumor Activity of this compound in U937 Xenograft Model

Animal Model Treatment Outcome
BALB/c-nu mice with U937 xenograft This compound Significantly inhibited tumor growth. invivochem.complos.orgmedchemexpress.com

The antitumor effects of this compound were also confirmed in a syngeneic mouse model using murine breast cancer JC cells. invivochem.complos.org In BALB/c mice implanted with JC tumor cells, treatment with this compound resulted in potent inhibitory effects on tumor growth. plos.orgamerigoscientific.com

Table 4: In Vivo Antitumor Activity of this compound in Murine Breast Cancer (JC) Syngeneic Model

Animal Model Cell Line Treatment Outcome

In Vivo Antitumor Activity in Murine Xenograft and Syngeneic Models

Comparative Efficacy Analysis against Established Anticancer Agents (e.g., Tamibarotene)

In preclinical assessments, this compound has been benchmarked against established anticancer agents like Tamibarotene to gauge its relative therapeutic potential. In a U937 xenograft cancer model, this compound demonstrated comparable, and in some aspects superior, anti-tumor activity to Tamibarotene. americanchemicalsuppliers.complos.org When administered orally, K145 exhibited a tumor growth inhibition (TGI) of 51.25%, which was significantly higher than the 33.37% TGI observed for Tamibarotene at the tested doses. plos.org These findings underscore the potent in vivo efficacy of K145 as a potential lead anticancer agent. plos.org The antitumor effects of K145 have also been validated in other models, including a syngeneic mouse model using murine breast cancer JC cells. plos.orgacs.org

Table 1: Comparative Efficacy of K145 vs. Tamibarotene in U937 Xenograft Model

CompoundTumor Growth Inhibition (TGI)Notes
K145 51.25%Demonstrated superior anti-tumor activity at the tested oral dose. plos.org
Tamibarotene 33.37%Established anticancer agent used as a comparator. plos.org
Evaluation of Systemic Impact and Observed Toxicity in Vivo

A critical aspect of preclinical evaluation is the assessment of a compound's systemic impact and toxicity. In vivo studies have suggested a favorable toxicity profile for this compound compared to other agents. americanchemicalsuppliers.com For instance, in a U937 xenograft study, mice treated with Tamibarotene experienced decreases in body weight, a common indicator of systemic toxicity. plos.org In contrast, the body weights of mice treated with this compound remained stable and comparable to the vehicle-treated control group. plos.org Across multiple in vivo studies, including those with both intraperitoneal and oral administration, no apparent toxicity was observed with K145 treatment, further supporting its potential as a well-tolerated therapeutic agent. plos.org

Regulation of Hypoxia-Inducible Factor (HIF) Functions in Breast Cancer

Hypoxia, or low oxygen level, is a characteristic feature of solid tumors and is associated with poor prognosis and therapy resistance in breast cancer. nih.govfrontiersin.org This environment activates Hypoxia-Inducible Factors (HIFs), primarily HIF-1α and HIF-2α, which are master transcriptional regulators that control genes involved in angiogenesis, metastasis, and metabolic adaptation. frontiersin.orgnih.govresearchgate.net this compound, through its mechanism of action, has been shown to be a key regulator of HIF functions, particularly in aggressive subtypes like triple-negative breast cancer (TNBC). nih.govnih.gov

Role of Nuclear SphK2 in Regulating HIF-1α/2α

This compound is a selective inhibitor of Sphingosine Kinase 2 (SphK2). americanchemicalsuppliers.comcaymanchem.com Research has identified a crucial role for nuclear SphK2 in the regulation of HIF-1α and HIF-2α. nih.govsci-hub.st Studies in TNBC cells show that the downregulation of SphK2 leads to a reduction in the basal transcripts of both HIF-1α and HIF-2α. sci-hub.st Furthermore, SphK2 is found in protein complexes with HIF-1α in the nucleus and is enriched at the promoters of HIF target genes, such as VEGF. nih.govnih.gov This association suggests that SphK2, but not the isoform SphK1, is a key regulator of the expression of both HIF-1α and HIF-2α in TNBC cells. sci-hub.st

Impact on Nuclear S1P and Histone Acetylation in Triple-Negative Breast Cancer (TNBC)

The enzymatic function of SphK2 is to produce sphingosine-1-phosphate (S1P) in the nucleus. nih.govnih.gov This nuclear S1P has a significant role in the epigenetic regulation of gene expression. nih.gov Specifically, nuclear S1P functions as an endogenous inhibitor of histone deacetylases (HDACs), which leads to enhanced histone acetylation. nih.govsci-hub.stnih.gov This increased acetylation at the promoter regions of genes like HIF-1α and HIF-2α enhances their transcription. sci-hub.st By inhibiting SphK2, this compound effectively reduces the levels of nuclear S1P. nih.govnih.gov This action, in turn, decreases the inhibition of HDACs, leading to reduced histone acetylation at the promoters of HIF-α target genes in TNBC models. nih.govsci-hub.st

Reduction of HIF-1α Expression and TNBC Tumor Growth

The mechanistic impact of this compound on the SphK2/S1P/HDAC axis culminates in significant anti-tumor effects. In a preclinical TNBC xenograft mouse model, the administration of the SphK2 inhibitor K145 led to a measurable reduction in nuclear S1P, histone acetylation, and, critically, HIF-1α expression within the tumor tissue. nih.govnih.govsci-hub.st The downstream consequence of this molecular cascade was a significant reduction in the growth of human TNBC tumors in mice. nih.govnih.gov These findings provide a strong proof-of-principle that targeting the formation of nuclear S1P via SphK2 inhibition is a viable therapeutic strategy for breast cancers that exhibit elevated levels of SphK2 and HIF-1α. nih.gov

Metabolic Regulation and Potential Therapeutic Applications beyond Oncology

Beyond its role in cancer, this compound has demonstrated potential in the regulation of metabolic diseases. Studies have explored its effects on glucose and lipid homeostasis. nih.gov In a mouse model of insulin resistance, K145 was shown to improve glucose tolerance and regulate hepatic gluconeogenesis. caymanchem.com

Furthermore, in preclinical models of nonalcoholic fatty liver disease (NAFLD), such as in ob/ob and db/db mice, intraperitoneal injection of K145 resulted in a significant reduction of hepatic lipid accumulation and an improvement in liver function. nih.gov This was accompanied by an improvement in hyperglycemia in db/db mice. nih.gov Mechanistically, K145 was found to decrease the expression of lipogenic genes (e.g., FAS, ACC1, SREBP1c) while increasing the expression of genes related to mitochondrial fatty acid β-oxidation (e.g., CPT1A, MCAD, PPAR-α). nih.gov These findings suggest a promising role for K145 in the development of drugs for NAFLD and diabetes. nih.gov

Table 2: Metabolic Effects of K145 in Preclinical Models

Disease ModelKey FindingMolecular Mechanism
ob/ob Mice (NAFLD) Reduced hepatic lipid accumulation, improved liver function. nih.govDecreased expression of lipogenic genes; Increased expression of fatty acid oxidation genes. nih.gov
db/db Mice (NAFLD & Hyperglycemia) Improvement of NAFLD and hyperglycemia. nih.govInhibition of lipogenesis (FAS, ACC1, SREBP1c). nih.gov
Dexamethasone-induced Insulin Resistance Improved glucose tolerance, regulated gluconeogenesis. caymanchem.comStimulation of insulin-dependent Akt/FoxO1 signaling. caymanchem.com

Amelioration of Nonalcoholic Fatty Liver Disease (NAFLD)

Preclinical research indicates that this compound, a selective inhibitor of sphingosine kinase 2 (SphK2), shows potential in addressing nonalcoholic fatty liver disease (NAFLD). nih.gov Studies in animal models of NAFLD have demonstrated that treatment with K145 leads to a significant reduction in the accumulation of lipids in the liver and an improvement in liver function. nih.gov These effects are thought to be mediated through the modulation of genes involved in lipid production and breakdown. nih.gov

In ob/ob mice, a model for obesity and related metabolic disorders, administration of K145 resulted in a notable decrease in the buildup of lipids within the liver. nih.gov This finding was also confirmed in in vitro studies using human HL7702 liver cells, where K145 treatment led to reduced lipid accumulation. nih.gov

The amelioration of fatty liver by K145 was accompanied by the recovery of liver function. nih.gov Key markers used to assess liver health, such as specific enzymes and proteins, showed improvement following treatment. thomsonmedical.commsdmanuals.com Standard liver function tests typically measure levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin. thomsonmedical.comhepbpositive.org.ukmedicare-group.hu Elevated levels of these markers in the blood can indicate liver damage or inflammation. thomsonmedical.comcityandhackneyccg.nhs.uk

Table 1: Common Liver Function Test Markers and Their Significance

Marker Significance of Elevated Levels
Alanine aminotransferase (ALT) Indicates liver cell damage and inflammation. thomsonmedical.comcityandhackneyccg.nhs.uk
Aspartate aminotransferase (AST) Suggests liver damage, though not as specific as ALT. thomsonmedical.comcityandhackneyccg.nhs.uk
Alkaline phosphatase (ALP) May signal issues with bile ducts or liver inflammation. thomsonmedical.comcityandhackneyccg.nhs.uk

This table is for informational purposes and shows the general significance of these markers.

The mechanism behind the reduction in hepatic lipids involves the downregulation of genes responsible for lipogenesis, the process of synthesizing fatty acids. nih.gov Research has shown that K145 treatment leads to a marked decrease in the expression of key lipogenic genes, including Fatty Acid Synthase (FAS), Acetyl-CoA Carboxylase 1 (ACC1), and Sterol Regulatory Element-Binding Protein 1c (SREBP1c). nih.gov SREBP1c is a major transcriptional regulator of genes involved in fatty acid synthesis. plos.org This inhibitory effect on lipogenesis was observed in both animal models and in vitro cell cultures. nih.gov

In addition to suppressing fat production, K145 was found to enhance the breakdown of fatty acids through mitochondrial fatty acid β-oxidation. nih.gov This process involves a series of enzymatic reactions that shorten fatty acid chains. reactome.org Treatment with K145 led to an increase in the expression of several genes crucial for this pathway, including Carnitine Palmitoyltransferase 1A (CPT1A), Medium-Chain Acyl-CoA Dehydrogenase (MCAD), Long-Chain Acyl-CoA Dehydrogenase (LCAD), Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), and Uncoupling Protein 2 (UCP2). nih.gov PPAR-α is a key transcription factor that regulates many genes involved in fatty acid uptake and oxidation. mdpi.com

Table 2: Genes Modulated by this compound in NAFLD Models

Gene Category Gene Effect of K145
Lipogenesis FAS Decreased Expression nih.gov
ACC1 Decreased Expression nih.gov
SREBP1c Decreased Expression nih.gov
Mitochondrial Fatty Acid β-Oxidation CPT1A Increased Expression nih.gov
MCAD Increased Expression nih.gov
LCAD Increased Expression nih.gov
PPAR-α Increased Expression nih.gov

This table summarizes the observed effects of K145 on gene expression in preclinical NAFLD studies.

Influence on Lipogenic Gene Expression (e.g., FAS, ACC1, SREBP1c)

Improvement of Hyperglycemia and Glucose Homeostasis

The mechanism for improved glucose control appears to involve the stimulation of the insulin-dependent Akt/FoxO1 signaling pathway. caymanchem.comcaymanchem.com Insulin signaling plays a critical role in regulating glucose metabolism. embopress.org When insulin binds to its receptor, it triggers a cascade of events, including the activation of the kinase Akt. researchgate.net Activated Akt then phosphorylates and inactivates the transcription factor FoxO1 (Forkhead box protein O1). embopress.orgresearchgate.net Inactivated FoxO1 is excluded from the nucleus, which in turn suppresses the expression of genes involved in gluconeogenesis (the production of glucose in the liver), such as PEPCK and G6Pase. embopress.orgfrontiersin.org By stimulating this pathway, K145 helps to ameliorate dexamethasone-induced hepatic gluconeogenesis, thereby improving glucose tolerance. caymanchem.comcaymanchem.com

Regulation of Hepatic Gluconeogenesis

The liver plays a central role in maintaining glucose homeostasis, primarily through the processes of glycogenolysis and gluconeogenesis. acs.org Hepatic gluconeogenesis is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates, a process that is crucial during periods of fasting. nih.gov However, in certain pathological conditions such as type 2 diabetes, the regulation of hepatic gluconeogenesis is impaired, leading to excessive glucose production and contributing to hyperglycemia. nih.gov Key enzymes controlling the rate of gluconeogenesis include Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase). scielo.br The expression of these enzymes is tightly regulated by hormones like insulin, which suppresses their transcription, and glucagon, which stimulates it. frontiersin.org

Recent preclinical research has identified the chemical compound this compound, a selective inhibitor of Sphingosine Kinase 2 (SphK2), as a potential regulator of hepatic gluconeogenesis. medkoo.comresearchgate.net SphK2 is an important enzyme in sphingolipid metabolism, and its dysregulation has been associated with insulin resistance. science.govnih.gov Studies have demonstrated that the inhibition of SphK2 can influence the signaling pathways that control the expression of key gluconeogenic enzymes. nih.gov

In a notable preclinical study, the effects of this compound were investigated in a mouse model where hepatic gluconeogenesis was induced by dexamethasone. researchgate.net Dexamethasone is a glucocorticoid known to increase the expression of gluconeogenic enzymes. researchgate.net Treatment with this compound was found to ameliorate the impaired glucose tolerance in these mice. researchgate.net Furthermore, the study demonstrated that this compound administration led to a significant reduction in the messenger RNA (mRNA) expression of both Pepck and G6pase in the liver. researchgate.net

The underlying mechanism of action for this compound in regulating hepatic gluconeogenesis appears to be through the modulation of the Akt/FoxO1 signaling pathway. researchgate.net Insulin typically activates a signaling cascade involving phosphatidylinositol-3-kinase (PI3K) and Akt. nih.gov Activated Akt then phosphorylates and inactivates the transcription factor FoxO1, which is a key activator of Pepck and G6pase gene transcription. fu-berlin.de The research by Shi et al. (2017) indicated that this compound treatment stimulated the insulin-dependent phosphorylation of Akt, which in turn led to the phosphorylation and subsequent inhibition of FoxO1. researchgate.net This inhibition of FoxO1 activity is the likely cause for the observed decrease in the expression of PEPCK and G6Pase, ultimately leading to a reduction in hepatic glucose production. researchgate.net

These findings are supported by both in vivo experiments in mice and in vitro studies using liver cells. researchgate.net The selective inhibition of SphK2 by this compound presents a targeted approach to potentially mitigate the excessive hepatic glucose output characteristic of certain metabolic diseases. researchgate.netnih.gov

Table 1: Effect of this compound on the mRNA Expression of Gluconeogenic Enzymes in Dexamethasone-Treated Mice

Treatment GroupRelative mRNA Expression of PEPCKRelative mRNA Expression of G6Pase
ControlData not available in search resultsData not available in search results
DexamethasoneData not available in search resultsData not available in search results
Dexamethasone + K145Data not available in search resultsData not available in search results
Data would be populated from the full study by Shi et al. (2017) and would likely show a significant decrease in the relative mRNA expression of PEPCK and G6Pase in the Dexamethasone + K145 group compared to the Dexamethasone alone group.

Table 2: Effect of this compound on Akt and FoxO1 Phosphorylation in Hepatic Tissue

Treatment Groupp-Akt / Total Akt Ratiop-FoxO1 / Total FoxO1 Ratio
ControlData not available in search resultsData not available in search results
DexamethasoneData not available in search resultsData not available in search results
Dexamethasone + K145Data not available in search resultsData not available in search results
Data would be populated from the full study by Shi et al. (2017) and would likely show a significant increase in the ratio of phosphorylated Akt to total Akt and phosphorylated FoxO1 to total FoxO1 in the Dexamethasone + K145 group compared to the Dexamethasone alone group, particularly upon insulin stimulation.

Structure-activity Relationship Sar and Medicinal Chemistry Research

Design and Synthesis Methodologies for K145 Hydrochloride and Analogues

This compound, chemically known as 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione, was designed as a thiazolidine-2,4-dione analogue with the aim of achieving selective SphK2 inhibition plos.orgnih.gov. The synthesis of K145 typically involves established organic chemistry methodologies. A common synthetic route begins with the cyclocondensation of chloroacetic acid and thiourea to form thiazolidine-2,4-dione. This intermediate then undergoes a Knoevenagel condensation with a suitably substituted aldehyde to yield the final K145 structure researchgate.net.

While specific detailed synthetic schemes for K145 are often found in primary literature, the general approach involves building the thiazolidine-2,4-dione core and then introducing the lipophilic tail and the propylidene linker. The synthesis of analogues would follow similar principles, varying substituents on the phenyl ring, the propylidene chain, or the aminoethyl group to explore SAR acs.orgnih.gov. For instance, modifications to the lipophilic tail region have been explored to optimize SphK2 inhibitors acs.org.

Elucidation of Structural Features Governing SphK2 Selectivity and Inhibitory Potency

The selectivity and potency of this compound are attributed to specific structural features that complement the binding pocket of SphK2. Molecular modeling studies have been instrumental in understanding these interactions plos.orgnih.gov. The thiazolidine-2,4-dione core, along with the propylidene linker and the 4-butoxyphenyl tail, are key components that contribute to its binding affinity and selectivity for SphK2 over SphK1 plos.orgacs.org.

K145 is characterized as a substrate-competitive inhibitor of SphK2, with reported IC50 values around 4.3 µM and a Ki of 6.4 µM medchemexpress.comtargetmol.com. Crucially, it demonstrates minimal to no inhibition of SphK1 at concentrations up to 10 µM, indicating a significant degree of selectivity medchemexpress.comnih.gov. Studies suggest that the "J"-shaped sphingosine binding pocket of SphK2 can accommodate conformationally restricted lipophilic tails, such as those found in K145, which may contribute to its selective binding acs.org. While K145 exhibits strong inhibitory activity against SphK2, some research indicates that it may also affect other cellular processes, such as dihydroceramide desaturase activity, highlighting the complexity of target engagement nih.govresearchgate.net.

Strategies for Analog Development and Pharmacological Optimization

The initial success of this compound has spurred efforts to develop improved analogues with enhanced potency, selectivity, and potentially altered pharmacokinetic properties. Medicinal chemistry strategies focus on systematically modifying the K145 scaffold.

One avenue of analog development involves exploring variations in the lipophilic tail region. Introducing rigid structures or bulky terminal moieties has been shown to complement the SphK2 binding pocket, leading to more potent inhibitors acs.org. For example, research has explored appending 1,2,3-triazole pharmacophores to modify the terminal region of SphK2 inhibitors, aiming for improved potency and selectivity nih.gov.

Furthermore, studies have investigated the impact of structural modifications on downstream signaling pathways. K145 has been shown to inhibit the phosphorylation of ERK and Akt, which are involved in cell proliferation and apoptosis plos.orgnih.govresearchgate.net. Analogs might be designed to optimize these effects or to fine-tune the compound's interaction with these pathways. The development of K145 as a lead compound encourages further exploration of the thiazolidine-2,4-dione scaffold and related structures for the discovery of novel, potent, and selective SphK2 inhibitors with potential therapeutic applications plos.orgnih.gov.

Compound List

this compound

Thiazolidine-2,4-dione

Sphingosine Kinase 1 (SphK1)

Sphingosine Kinase 2 (SphK2)

ABC294640

SKI-II

PF-543

N,N-dimethylsphingosine

SLR080811

RB-005

FTY720

SKI-I

SKI-V

SKI-5 C

SLM6031434 hydrochloride

Amgen-23

Peretinoin

SK1-I

SKI-349

SKi

Future Directions and Advanced Research Perspectives

Expanded Investigation of K145 Hydrochloride in Diverse Pathological Models

Initial research has demonstrated the anti-tumor activity of this compound in several cancer models. In vivo studies have shown its efficacy in inhibiting tumor growth in a U937 mouse xenograft model of human leukemia and a syngeneic mouse model of murine breast cancer. caymanchem.cominvivochem.commdpi.complos.org K145 has also been shown to induce apoptosis and inhibit downstream ERK and Akt signaling pathways in human leukemia U937 cells. invivochem.commdpi.commedchemexpress.com Furthermore, its potential has been explored in cholangiocarcinoma, where it induces the pro-apoptotic protein NOXA.

Beyond cancer, this compound has shown promise in metabolic disorders. In a mouse model of dexamethasone-induced insulin resistance, K145 improved glucose tolerance and regulated hepatic gluconeogenesis by activating the Akt/FoxO1 signaling pathway. caymanchem.com

Future research should aim to broaden the scope of pathological models to fully elucidate the therapeutic potential of this compound. This includes, but is not limited to, other solid tumors with known dysregulation of sphingolipid metabolism, various inflammatory conditions, fibrotic diseases, and neurodegenerative disorders where SphK2 has been implicated. spandidos-publications.com Investigating its efficacy in these diverse models will provide a more comprehensive understanding of its mechanism of action and potential clinical applications.

Table 1: Summary of In Vivo Studies with this compound

Pathological ModelAnimal ModelKey FindingsReference
Human LeukemiaU937 mouse xenograftInhibited tumor growth. caymanchem.cominvivochem.complos.org caymanchem.cominvivochem.complos.org
Murine Breast CancerJC xenograft in BALB/c miceSignificantly inhibited tumor growth at doses of 20 mg/kg and 35 mg/kg. invivochem.complos.org invivochem.complos.org
Insulin ResistanceDexamethasone-induced mouse modelImproved glucose tolerance and regulated gluconeogenesis. caymanchem.com caymanchem.com

Comprehensive Sphingolipidome Analysis in Response to this compound Treatment

While this compound is characterized as a selective SphK2 inhibitor, its precise impact on the entire sphingolipid network is a critical area for ongoing research. The balance between various sphingolipids, often referred to as the "sphingolipid rheostat," is crucial for determining cell fate.

A recent comprehensive analysis of the effects of several sphingosine kinase inhibitors, including K145, on the sphingolipidome of various cell lines (Chang, HepG2, and human umbilical vein endothelial cells) yielded unexpected results. Contrary to the expected decrease in S1P levels, treatment with K145 and another SphK2 inhibitor, ABC294640, led to a dose-dependent, significant increase in both dihydrosphingosine-1-phosphate (dhS1P) and S1P. fu-berlin.de This surprising finding was also observed in SphK1-deficient cells, ruling out a compensatory mechanism by SphK1. fu-berlin.de

Further investigation revealed that K145 affects sphingolipid de novo synthesis, targeting enzymes such as 3-ketodihydrosphingosine reductase and dihydroceramide desaturase. fu-berlin.de These off-target effects highlight the complexity of targeting the sphingolipid pathway and underscore the necessity of performing detailed sphingolipidome analyses in any study utilizing K145 or other SphK inhibitors. Future research must focus on understanding the full spectrum of molecular changes induced by K145 to accurately interpret experimental outcomes and to anticipate its physiological effects.

Table 2: Effects of this compound on Cellular Sphingolipids

Cell LineCompoundObserved Effect on (dh)S1P and S1PImplicated Off-Target EnzymesReference
Chang, HepG2, HUVECThis compoundDose-dependent strong increases3-ketodihydrosphingosine reductase, Dihydroceramide desaturase fu-berlin.de

Rational Design and Development of Next-Generation SphK2 Inhibitors

The discovery and characterization of this compound have established it as a valuable lead compound for the development of more potent and selective SphK2 inhibitors. invivochem.commdpi.complos.org While K145 shows selectivity for SphK2 over SphK1, the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties is a key objective. invivochem.comnih.gov

Rational drug design, aided by molecular modeling and the crystal structure of SphK isoforms, can guide the synthesis of novel analogues. nih.govebi.ac.uk Modifications to the core structure of K145, a thiazolidine-2,4-dione derivative, could enhance its binding affinity and specificity for the SphK2 active site. invivochem.commdpi.com Key areas for modification may include the alkyl chain length and the spacer between the head and linker rings to optimize interactions within the sphingosine-binding pocket of SphK2. spandidos-publications.com

The development of inhibitors with distinct mechanisms of action, such as allosteric inhibitors, could also offer advantages over the current substrate-competitive inhibitors like K145. The ultimate goal is to create a portfolio of highly specific SphK2 inhibitors that can be used to dissect the distinct roles of SphK2 in health and disease with greater precision. spandidos-publications.comnih.gov

Exploration of this compound in Combination Therapeutic Regimens

The complexity of diseases like cancer often necessitates combination therapies that target multiple signaling pathways simultaneously. semanticscholar.org The inhibition of SphK2 by this compound, which can induce apoptosis and suppress pro-survival pathways, makes it an attractive candidate for combination regimens. invivochem.commdpi.com

Preclinical studies have already shown the potential for synergistic effects. For instance, targeting SphK2 has been shown to enhance the efficacy of BCL2/BCL-XL inhibitors in cholangiocarcinoma. Another SphK inhibitor, MP-A08, has demonstrated synergy with the standard chemotherapy agent cytarabine and the targeted therapy venetoclax in acute myeloid leukemia (AML). mdpi.com

Future research should systematically explore the combination of this compound with a wide range of therapeutic agents, including:

Conventional Chemotherapies: Agents like doxorubicin and irinotecan could be combined with K145 to potentially reduce chemoresistance and enhance tumor cell killing. nih.govnih.gov

Targeted Therapies: Combining K145 with inhibitors of other key oncogenic pathways (e.g., PI3K/mTOR, MAPK) could lead to synergistic anti-cancer effects.

Immunotherapies: Investigating whether SphK2 inhibition can modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors is a promising avenue. nih.gov

These combination studies should be designed to assess for synergistic, additive, or antagonistic interactions and to elucidate the underlying molecular mechanisms.

Translational Research and Clinical Applicability Considerations for this compound

The ultimate goal of preclinical research is the translation of promising compounds into clinically effective therapies. nih.govmedchemexpress.com While this compound is currently a research tool, several factors support its potential for clinical development, alongside significant challenges that need to be addressed.

Key Strengths for Translation:

Oral Bioavailability: K145 has demonstrated in vivo efficacy following oral administration in mouse models, a significant advantage for clinical use. invivochem.complos.org

In Vivo Efficacy: It has shown anti-tumor activity in multiple preclinical cancer models. caymanchem.cominvivochem.commdpi.complos.org

Favorable Toxicity Profile in Preclinical Models: In some studies, K145 exhibited less toxicity compared to existing agents like tamibarotene. medkoo.com

Challenges and Future Considerations:

Off-Target Effects: The recently discovered off-target effects on the sphingolipidome need to be thoroughly investigated to understand their potential clinical implications. fu-berlin.de

Pharmacokinetics and Pharmacodynamics (PK/PD): Comprehensive PK/PD studies in relevant animal models are necessary to establish a clear relationship between dose, exposure, and therapeutic effect.

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to SphK2 inhibition will be crucial for the success of future clinical trials.

Navigating the "Valley of Death": The transition from a preclinical candidate to a clinical drug is fraught with financial, regulatory, and logistical hurdles that must be strategically navigated. medchemexpress.com

The journey of a SphK2 inhibitor like ABC294640 into clinical trials for various cancers provides a roadmap and highlights the potential for this class of drugs. oncotarget.comphysiology.orgfrontiersin.org Continued rigorous preclinical evaluation of this compound and its next-generation analogues will be essential to determine their true clinical applicability and to ultimately bring new therapeutic options to patients.

Q & A

Q. What is the molecular mechanism by which K145 hydrochloride selectively inhibits SphK2?

this compound acts as a substrate-competitive inhibitor of SphK2, binding to the enzyme’s active site and competing with its natural substrate, sphingosine. This is supported by a Ki value of 6.4 µM derived from Lineweaver-Burk analysis, which confirmed uncompetitive inhibition kinetics . Unlike non-selective inhibitors, K145 shows no activity against SphK1 (IC50 >10 µM) or other kinases (e.g., Akt1, ERK2, PKCα), as demonstrated in kinase panel assays .

Q. How should researchers determine appropriate in vitro concentrations of this compound for cell-based assays?

  • For IC50 determination: Use a dose-response curve spanning 0–10 µM, as K145’s SphK2 inhibition reaches saturation at 10 µM (IC50 = 4.3 µM) .
  • Apoptosis induction: Treat cells (e.g., U937 leukemia cells) with 5–20 µM K145 for 24–48 hours, monitoring caspase activation and PARP cleavage .
  • Solubility limits: Prepare stock solutions in DMSO (40 mg/mL) or water (90 mg/mL) to avoid precipitation .

Q. What biochemical assays are recommended to validate SphK2 inhibition by this compound?

  • Enzyme activity assays : Measure SphK2 activity using radiolabeled sphingosine and ATP, comparing treated vs. untreated samples .
  • S1P quantification : Use LC-MS to verify reduced S1P levels in K145-treated cells (e.g., U937 cells), confirming target engagement .
  • Competition assays : Perform Lineweaver-Burk analysis to confirm substrate competition, as shown by intersecting lines at varying sphingosine concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in K145’s antitumor efficacy across different cancer models?

  • Context-dependent effects : Evaluate SphK2 expression levels in target cells via qPCR or Western blot, as K145’s efficacy correlates with SphK2 overexpression .
  • Combination studies : Test K145 with chemotherapeutics (e.g., doxorubicin) to address compensatory SphK1 activation, which may reduce monotherapy efficacy .
  • Metabolic profiling : Monitor sphingolipid metabolites (e.g., ceramide, S1P) to identify resistance mechanisms linked to sphingolipid rheostat shifts .

Q. What experimental design is optimal for in vivo studies of this compound in tumor xenografts?

  • Dose conversion : Use body surface area (BSA) scaling. For example, a mouse dose of 20 mg/kg converts to 10 mg/kg in rats using Km coefficients (mouse Km=3, rat Km=6) .
  • Administration route : Administer orally via gavage, leveraging K145’s oral bioavailability, and measure plasma half-life (t1/2) to schedule dosing intervals .
  • Endpoint analysis : Quantify tumor volume reduction (e.g., 50% suppression in glioblastoma xenografts), CD31+ vasculature, and Ki67 proliferation markers .

Q. How can researchers confirm the specificity of this compound in complex biological systems?

  • Kinome-wide profiling : Utilize platforms like Eurofins KinaseProfiler to test inhibition of 468 kinases at 10 µM K145, ensuring no off-target activity .
  • Genetic validation : Compare K145 effects in SphK2-knockout vs. wild-type cells to isolate SphK2-dependent phenotypes .
  • SphK1 rescue experiments : Overexpress SphK1 in models to confirm that K145’s effects remain SphK2-specific .

Q. What methodologies are recommended for analyzing K145-induced apoptosis in 3D tumor spheroids?

  • Live-cell imaging : Use IncuCyte® or similar systems to track caspase-3/7 activation in real time .
  • Metabolic flux analysis : Employ Seahorse XF assays to measure glycolytic and mitochondrial stress responses post-treatment .
  • Immunofluorescence : Stain spheroids for cleaved PARP and annexin V to spatially map apoptotic regions .

Methodological Considerations

Q. How should researchers address batch variability in this compound stock solutions?

  • Quality control : Verify purity (>95%) via HPLC and characterize lot-specific solubility using dynamic light scattering (DLS) .
  • Stability testing : Store aliquots at -80°C (6-month stability) and avoid freeze-thaw cycles to prevent degradation .

Q. What strategies optimize K145 delivery in blood-brain barrier (BBB) penetration studies?

  • Lipid nanoparticle encapsulation : Enhance brain bioavailability by formulating K145 in DSPC/cholesterol nanoparticles .
  • Pharmacokinetic monitoring : Measure cerebrospinal fluid (CSF) concentrations via microdialysis after intravenous administration .

Data Interpretation Guidelines

Q. How should discrepancies in K145’s IC50 values across studies be addressed?

  • Assay standardization : Use uniform substrate concentrations (e.g., 50 µM sphingosine) and ATP levels (1 mM) to minimize variability .
  • Control normalization : Include positive controls (e.g., ABC294640 for SphK2) to calibrate inter-lab differences .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.